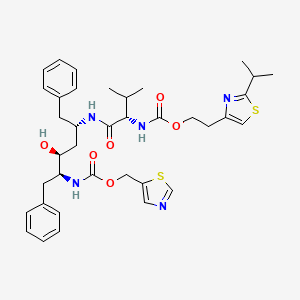
(S)-Mabuterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Mabuterol is a chiral compound known for its pharmacological properties. It is a selective beta-2 adrenergic receptor agonist, primarily used for its bronchodilator effects. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Mabuterol typically involves the asymmetric synthesis of the chiral center. One common method includes the use of chiral catalysts or chiral auxiliaries to ensure the selective formation of the (S)-enantiomer. The reaction conditions often involve controlled temperatures and pH to optimize the yield and purity of the desired enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using advanced catalytic systems. The process is designed to be cost-effective and scalable, ensuring high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and purify the enantiomers.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Mabuterol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated or deaminated compounds.
Wissenschaftliche Forschungsanwendungen
(S)-Mabuterol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: Researchers study its effects on beta-2 adrenergic receptors to understand receptor-ligand interactions.
Medicine: Its bronchodilator properties make it a candidate for developing new treatments for respiratory diseases.
Industry: this compound is used in the formulation of pharmaceutical products aimed at treating asthma and COPD.
Wirkmechanismus
(S)-Mabuterol exerts its effects by selectively binding to beta-2 adrenergic receptors, which are predominantly found in the smooth muscles of the airways. Upon binding, it activates the receptor, leading to the relaxation of bronchial smooth muscles and subsequent bronchodilation. This mechanism involves the activation of adenylate cyclase, increasing cyclic AMP levels, and ultimately resulting in muscle relaxation.
Vergleich Mit ähnlichen Verbindungen
Salbutamol: Another beta-2 adrenergic agonist used for bronchodilation.
Formoterol: Known for its long-acting bronchodilator effects.
Terbutaline: Used in the management of asthma and other respiratory conditions.
Uniqueness: (S)-Mabuterol is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or ®-enantiomer counterparts. This specificity can lead to improved efficacy and reduced side effects in therapeutic applications.
Eigenschaften
CAS-Nummer |
56707-25-6 |
|---|---|
Molekularformel |
C13H18ClF3N2O |
Molekulargewicht |
310.74 g/mol |
IUPAC-Name |
(1S)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
JSJCTEKTBOKRST-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O |
Kanonische SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


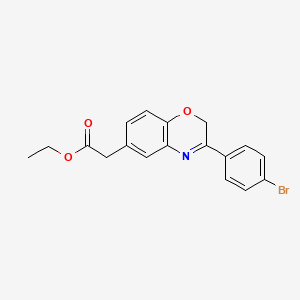
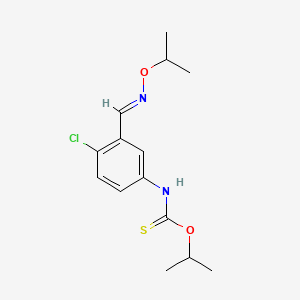

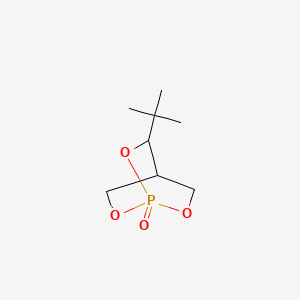
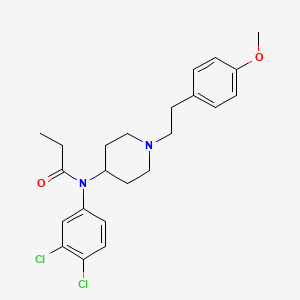
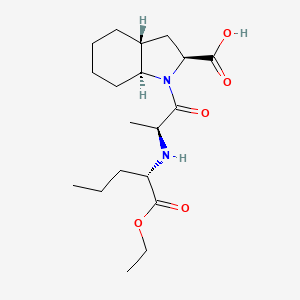
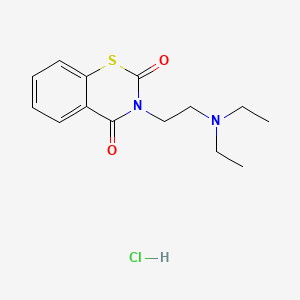
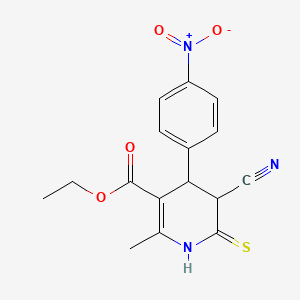
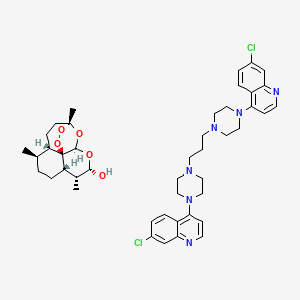
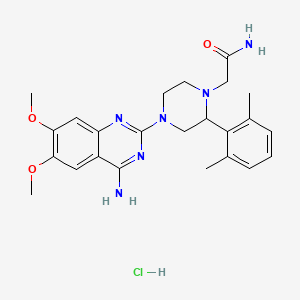
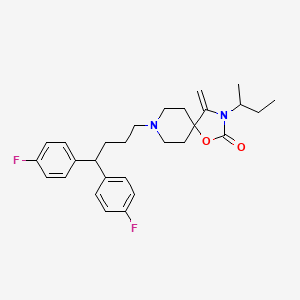

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
